molecular formula C22H28N2O6S B6571465 3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-33-0

3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571465
CAS No.: 946336-33-0
M. Wt: 448.5 g/mol
InChI Key: IMNGVLJLLAOVPJ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound with significant interest in various scientific fields. This compound features a combination of methoxy groups, sulfonyl groups, and a tetrahydroquinoline moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with 3,4,5-trimethoxybenzaldehyde and a suitable amine to introduce the tetrahydroquinoline structure.

  • Formation of Tetrahydroquinoline: : A Pictet-Spengler reaction is often used to form the tetrahydroquinoline ring. This involves the condensation of the aldehyde with an amine in the presence of an acid catalyst.

  • Final Benzamide Formation: : The final step involves the formation of the benzamide through a coupling reaction with a benzoyl chloride derivative.

Industrial Production Methods

Scaling up this compound’s synthesis often involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may employ continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy groups, leading to the formation of quinones.

  • Reduction: : Reduction reactions can be targeted at the sulfonyl group, potentially yielding sulfinyl or sulfhydryl derivatives.

  • Substitution: : Electrophilic aromatic substitution can occur, introducing various substituents on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation catalysts such as palladium on carbon.

  • Substitution: : Halogenating agents like bromine in the presence of a Lewis acid.

Major Products

  • Oxidation: : Quinone derivatives.

  • Reduction: : Sulfinyl or sulfhydryl compounds.

  • Substitution: : Halogenated benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in various domains:

  • Chemistry: : Used as an intermediate in organic synthesis and development of new materials.

  • Biology: : Serves as a molecular probe in studying enzyme interactions and cellular pathways.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Employed in the synthesis of dyes, pigments, and advanced polymers.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Enzyme Inhibition: : It can inhibit certain enzymes by binding to their active sites, interfering with normal cellular processes.

  • Signal Modulation: : It may modulate signaling pathways by interacting with receptors or ion channels.

Comparison with Similar Compounds

Comparing 3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide to similar compounds:

  • Trimethoxybenzamides: : Differ in their substituent patterns, influencing their chemical behavior and biological activity.

  • Tetrahydroquinolines: : These compounds vary in the nature and position of substituents, altering their pharmacological properties.

Similar compounds include:

  • 3,4,5-trimethoxybenzamide

  • 1-(propane-1-sulfonyl)-tetrahydroquinoline derivatives

  • Other substituted benzamides with sulfonyl groups

This detailed exploration covers the essential aspects of this compound, from its synthesis to its applications. Curious about any specific part of this compound's profile?

Properties

IUPAC Name

3,4,5-trimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-5-11-31(26,27)24-10-6-7-15-12-17(8-9-18(15)24)23-22(25)16-13-19(28-2)21(30-4)20(14-16)29-3/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNGVLJLLAOVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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